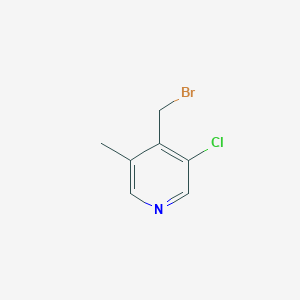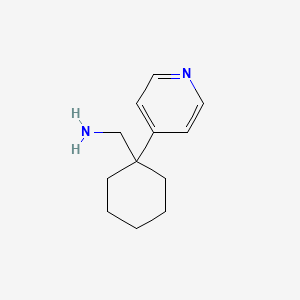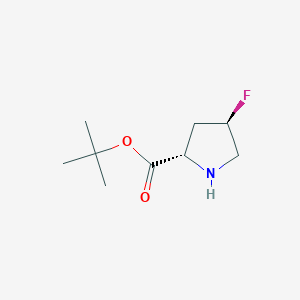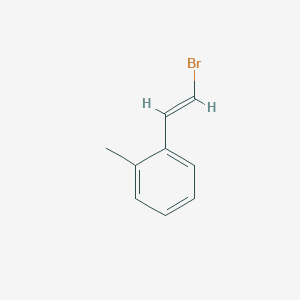
1-(2-Bromoethenyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-Bromoethenyl)-2-methylbenzene can be achieved through several methods:
Radical Bromination: One common method involves the bromination of 2-methylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 2-methylstyrene using bromine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethenyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. For example, treatment with sodium methoxide can lead to the formation of 2-methylstyrene.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using hydrogen in the presence of a palladium catalyst, leading to the formation of 2-methylstyrene.
Aplicaciones Científicas De Investigación
1-(2-Bromoethenyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various substituted styrenes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethenyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. Additionally, the vinyl group can participate in various addition reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
1-(2-Bromoethenyl)-2-methylbenzene can be compared with other similar compounds such as:
Styrene: Unlike styrene, this compound contains a bromine atom, which enhances its reactivity in substitution reactions.
2-Methylstyrene: The presence of the bromine atom in this compound makes it more reactive compared to 2-methylstyrene.
β-Bromostyrene: This compound is similar to this compound but lacks the methyl group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C9H9Br |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+ |
Clave InChI |
JMWRLLGTPODZBM-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=C/Br |
SMILES canónico |
CC1=CC=CC=C1C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


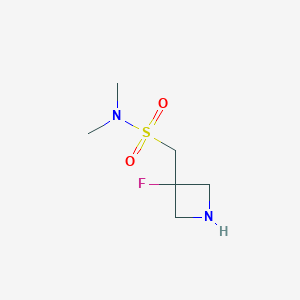
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
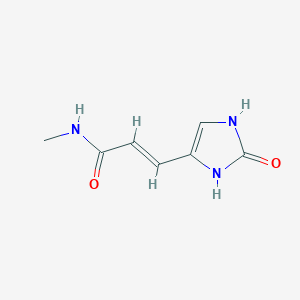
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
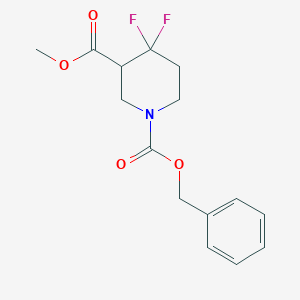
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
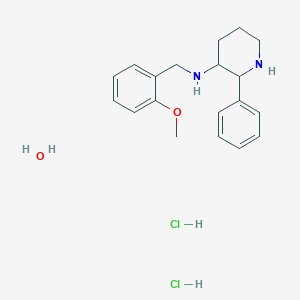
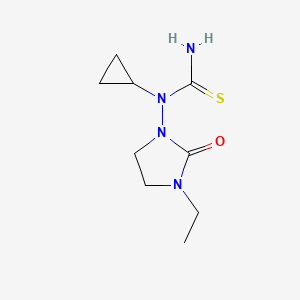
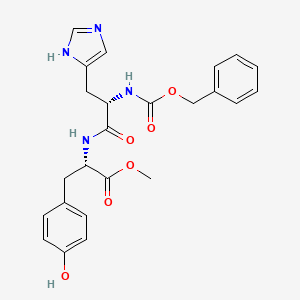
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
